4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine
Overview
Description
4,5-Dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine, also known as DMTPT, is an organic compound that is commonly used in scientific research. It is a thiazole derivative that has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. DMTPT has been used in the synthesis of various compounds, and is also known to have potential as a therapeutic agent.
Scientific Research Applications
Multi-stimuli Responsive Materials
A study by Xiao-lin Lu and M. Xia demonstrates the multi-stimuli response of novel compounds related to thiazole derivatives, highlighting their potential application as security inks. These compounds exhibit profound Intermolecular Charge Transfer (ICT) effects, Mechanochromic activity, and solid-state emission, making them suitable for security applications without the need for a covering reagent (Lu & Xia, 2016).
Synthesis and Reactions
The work of S. Pekcan and H. Heimgartner explores the synthesis and reactions involving thiazole derivatives through 1,3-Dipolar Cycloaddition, indicating a method for producing scarcely investigated thiazole derivatives, which could have implications in the development of new organic compounds (Pekcan & Heimgartner, 1988).
Polymer Modification
H. M. Aly and H. L. A. El-Mohdy's research on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazole derivatives, showcases applications in enhancing the thermal stability and biological activity of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Coordination Compounds
Research on coordination compounds derived from reactions involving enantiomerically pure 2-amino-thiazoles by Raúl Ramírez-Trejo et al. provides insight into the synthesis and structural analysis of compounds with potential applications in the development of new materials or catalytic processes (Ramírez-Trejo et al., 2010).
Antifungal Agents
N. N. Jafar et al. investigated the antifungal effects of certain thiazole derivatives, revealing their potential as antifungal agents against various fungi types, suggesting applications in agricultural or pharmaceutical antifungal products (Jafar et al., 2017).
properties
IUPAC Name |
4,5-dimethyl-N-propan-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(2)9-8-10-6(3)7(4)11-8/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGCAPZBFZFQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(propan-2-yl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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